Janex-1 - 202475-60-3

Janex-1

Catalog Number: EVT-285307
CAS Number: 202475-60-3
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JANEX-1 (4-(4'-Hydroxyphenyl)-amino-6,7-dimethoxyquinazoline), also known as WHI-P131, is a rationally designed small molecule inhibitor that primarily targets Janus kinase 3 (JAK3) []. This quinazoline derivative exhibits a favorable pharmacological profile and has demonstrated potent anti-inflammatory, anti-cancer, and anti-leukemic properties in various preclinical studies [, , , , , , , , , , , , , , , , , , , , , , , ]. Its primary mechanism of action revolves around inhibiting the JAK/STAT signaling pathway, a crucial pathway involved in immune responses, cell growth, and differentiation [, , , , , , , , , , , , , , , , , ].

Synthesis Analysis

One study describes the synthesis of a JANEX-1 derivative, 4-(6,7-dimethoxyquinazolin-4-ylamino) phenylacetate, starting with 3,4-dimethoxy-6-amino methyl benzoate []. The synthesis involved a series of reactions, including the Niementowski reaction, chlorination, alkylation, and esterification. While specific details were not provided, this highlights the potential for synthesizing JANEX-1 derivatives for further research and potential therapeutic development.

Molecular Structure Analysis

The molecular structure of JANEX-1 has been analyzed through molecular modeling studies []. These studies indicated that the compound preferentially binds to the CYP1A family enzymes at the C-7 position of the quinazoline ring. Binding and subsequent demethylation at the C-6 position are less favorable due to steric hindrance with the binding site residues.

Chemical Reactions Analysis

JANEX-1 undergoes regioselective O-demethylation, primarily mediated by the cytochrome P450 enzymes CYP1A1 and CYP1A2 []. This metabolic reaction results in the formation of 4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline (JANEX-1-M), a biologically inactive metabolite.

Mechanism of Action

JANEX-1 primarily exerts its effects by selectively inhibiting JAK3, a tyrosine kinase crucial for signal transduction in various immune responses []. By blocking JAK3 activity, JANEX-1 disrupts the downstream JAK/STAT signaling pathway, ultimately inhibiting the phosphorylation and activation of STAT proteins like STAT3 [, , , , , , , , , , , , , , , , , ]. This inhibition subsequently downregulates the expression of pro-inflammatory cytokines and cell adhesion molecules, mitigating inflammatory responses and ultimately impacting cell proliferation and survival [, , , , , , , , , , , , , , , , , ].

Applications
  • Prevention of Islet Allograft Rejection: JANEX-1 successfully prolonged islet allograft survival in diabetic mice [], suggesting its potential as an immunosuppressant in transplantation.
  • Chemoprevention of Colorectal Cancer: Studies in the APCmin mouse model of familial adenomatous polyposis (FAP) showed that JANEX-1 significantly inhibited intestinal tumor development and improved survival rates, highlighting its potential in cancer prevention [, ].
  • Treatment of Acute Pulmonary Embolism: JANEX-1 demonstrated therapeutic potential in acute pulmonary embolism by inhibiting the proliferation of pulmonary artery smooth muscle cells (PVSMCs), thereby reducing vascular remodeling and improving survival in a mouse model [].
  • Protection against Myocardial Vascular Permeability in Endotoxemia: JANEX-1 effectively reduced the expression of cell adhesion molecules in vascular endothelial cells, improving myocardial vascular permeability and potentially mitigating inflammation-induced cardiac damage [].
  • Treatment of Graft-versus-Host Disease (GVHD): In murine bone marrow transplantation models, JANEX-1 effectively prevented GVHD without compromising the graft-versus-leukemia effect, suggesting its potential in improving transplantation outcomes [, ].
  • Modulation of Osteoblast and Osteoclast Activity: In vitro and in vivo studies revealed that JANEX-1 exhibited dual functionality, suppressing osteoclastogenesis while promoting osteoblastogenesis, indicating potential in treating bone diseases like osteoporosis [].
  • Regulation of Erythrocyte Death (Eryptosis): Research suggests a novel role for JANEX-1 in regulating eryptosis. JANEX-1 blunted the increase in annexin V binding (a marker of eryptosis) in energy-depleted erythrocytes, suggesting a role in erythrocyte survival [].
  • Modulation of Monocyte Activity in Multiple Myeloma: Studies demonstrated that JANEX-1 could suppress osteoclast differentiation from bone marrow CD14+ cells in multiple myeloma patients by inhibiting IL21R signaling [].
Future Directions
  • Drug Delivery Optimization: Developing novel drug delivery systems, such as nanoparticles [], could enhance the bioavailability and targeting of JANEX-1, improving its therapeutic efficacy and potentially reducing off-target effects.

Properties

CAS Number

202475-60-3

Product Name

Janex-1

IUPAC Name

4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

InChI

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19)

InChI Key

HOZUXBLMYUPGPZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline
JANEX-1
WHI P131
WHI-P131

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.